1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide
Overview
Description
1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a chlorophenoxy group and a cyclopropyl group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the chlorophenoxyacetyl intermediate. This intermediate is then reacted with piperidine derivatives under controlled conditions to form the final product. Common solvents used in these reactions include dimethylformamide (DMF) and dimethylacetamide (DMA), with catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents or organometallic reagents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing pain and swelling .
Comparison with Similar Compounds
Similar Compounds
1-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate: Shares the chlorophenoxyacetyl group but differs in the overall structure.
Triadimefon: Contains a chlorophenoxy group but has a different core structure.
Brorphine: Structurally similar in terms of the piperidine ring but differs in other substituents.
Uniqueness
1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and the presence of both piperidine and cyclopropyl moieties. This unique structure contributes to its distinct chemical and pharmacological properties .
Properties
IUPAC Name |
1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O3/c23-17-1-5-20(6-2-17)29-15-21(27)26-13-9-19(10-14-26)25-11-7-16(8-12-25)22(28)24-18-3-4-18/h1-2,5-6,16,18-19H,3-4,7-15H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAPBYREBLJLDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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